Di-tert-butyl nitroxide
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Overview
Description
Di-tert-butyl nitroxide is an organic compound with the molecular formula C8H19NO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by tert-butyl groups. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl nitroxide can be synthesized through the reaction of tert-butylamine with hydroxylamine derivatives. One common method involves the reaction of tert-butylamine with hydroxylamine-O-sulfonic acid under controlled conditions to yield the desired product. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of tert-butylamine and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl nitroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces nitroso compounds.
Reduction: Yields amines.
Substitution: Forms various substituted hydroxylamines.
Scientific Research Applications
Di-tert-butyl nitroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and amines.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as an antioxidant in various materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl nitroxide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and reactive oxygen species, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine)
- N-tert-Butylhydroxylamine hydrochloride
Uniqueness
Di-tert-butyl nitroxide is unique due to its stability and reactivity, which are enhanced by the presence of tert-butyl groups. This makes it more resistant to decomposition and allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
N,N-ditert-butylhydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZCJWPDXZTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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